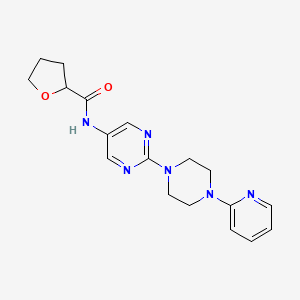

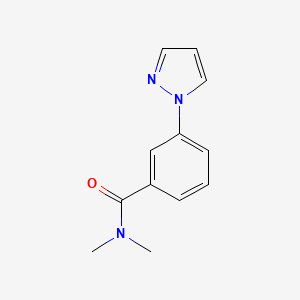

![molecular formula C18H21NO2 B2595141 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2320681-29-4](/img/structure/B2595141.png)

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as JDTic and is a kappa opioid receptor antagonist. It has been found to have potential therapeutic applications for a variety of conditions, including addiction, depression, and anxiety.

Scientific Research Applications

Synthesis Pathways and Intermediates

Research has shown various synthetic pathways and intermediate compounds pivotal for the development of complex molecular structures. For example, the transformation of 2-methyl-2-(prop-2-enyl)cyclopentane-1,3-dione into racemic forms of 5-methyl-2-oxabicyclo[3.3.0]octane-3,6-dione, a key intermediate for synthesizing 8-methylprostaglandins, has been detailed. This involves a non-selective reduction of a 2,2-disubstituted cyclopentane-l,3-dione, followed by lactonization and oxidation processes (Schick et al., 1991).

Carbonyl Ylide Cycloadditions

The generation and cycloaddition of carbonyl ylide 1,3-dipoles to substituted methylenecyclopropanes, resulting in various substituted 8-oxabicyclo[3.2.1]octan-2-ones, demonstrate the compound's utility in forming structurally complex and diverse cyclic compounds. This approach yields compounds with varying regio- and stereoselectivities, illustrating the versatility of the compound in synthetic organic chemistry (Molchanov et al., 2005).

Derivative Synthesis and Application

The synthesis of derivatives, such as 6-alkyl analogues of the 1-azabicyclo[4.3.0]nonan-2-one system with methyl and isobutyl groups at C-6, underscores the utility of the compound in generating novel structures that could have applications in various fields, including medicinal chemistry. The process involves geminal acylation, Beckmann rearrangement, and cyclization, highlighting the compound's role in complex organic synthesis (Elliott et al., 2002).

Structural and Conformational Studies

Investigations into the structural and conformational properties of esters derived from the compound, along with their N-endo-methyl quaternary derivatives, provide insights into their preferred conformations and potential applications in designing molecules with specific pharmacological activities. This research is crucial for understanding how structural modifications affect molecular behavior and activity (Izquierdo et al., 1991).

properties

IUPAC Name |

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-11-15-7-8-16(12-13)19(15)18(21)10-9-17(20)14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYRMFFWSYWYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)

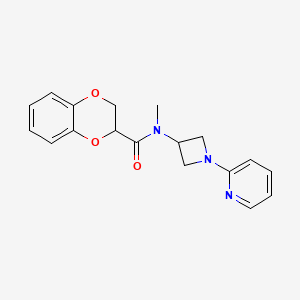

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)

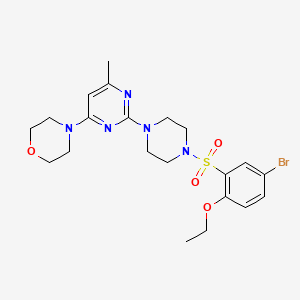

![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)

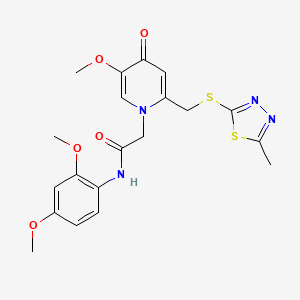

![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)

![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)